3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEQOUNJJYSFJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967081 |

Source

|

| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52648-13-2 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, a fascinating indole derivative with significant potential in neuroprotective and antioxidant research. We will delve into its chemical architecture, explore a plausible synthetic pathway with detailed mechanistic insights, and discuss its known biological activities and future applications.

Introduction: A Molecule of Interest

This compound, also known as 5-methoxytryptamine-2-carboxylic acid, belongs to the vast and functionally diverse family of indole alkaloids. Its structure is closely related to the neurotransmitter serotonin and the hormone melatonin, suggesting a potential for interaction with serotonergic pathways. The presence of a carboxylic acid group at the 2-position, a methoxy group at the 5-position, and an aminoethyl side chain at the 3-position creates a unique chemical entity with a distinct pharmacological profile.[1] Preliminary studies have highlighted its potential as a neuroprotective agent, an antioxidant, and even as a molecule with anticancer properties, making it a compelling subject for further investigation in drug discovery and development.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Chemical Structure and Identifiers

The molecule consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring.[1] Key functional groups that dictate its chemical behavior include a carboxylic acid at position C2, an aminoethyl side chain at C3, and a methoxy group at C5.

Table 1: Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52648-13-2[2] |

| Molecular Formula | C12H14N2O3[3][4] |

| Molecular Weight | 234.25 g/mol [2][3][4] |

| InChI | InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16)[2][4] |

| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O[4] |

Spectroscopic Data (Predicted)

-

¹H NMR: Protons on the aromatic and pyrrole rings would appear in the aromatic region (δ 6.5-7.5 ppm). The methylene protons of the aminoethyl side chain would likely appear as two distinct multiplets in the upfield region. The methoxy protons would be a sharp singlet around δ 3.8 ppm. The amine and carboxylic acid protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: Aromatic and indole ring carbons would resonate in the δ 100-140 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 170 ppm). The methoxy carbon would be around δ 55 ppm.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, N-H stretching for the amine and indole NH, C=O stretching for the carboxylic acid, and C-O stretching for the methoxy group.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 234.25.

Synthesis of this compound

A robust and reproducible synthetic route is crucial for the further investigation of this molecule. While a specific, detailed protocol for this exact compound is not widely published, a plausible multi-step synthesis can be designed based on well-established indole synthetic methodologies. The proposed pathway involves the initial construction of the 5-methoxyindole-2-carboxylic acid core, followed by the introduction of the 2-aminoethyl side chain at the C3 position.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages:

-

Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate. This intermediate can be efficiently prepared using the Reissert indole synthesis.

-

Stage 2: Introduction of the 2-Aminoethyl Side Chain and Hydrolysis. This involves a Vilsmeier-Haack formylation at the C3 position, followed by a series of transformations to build the aminoethyl group, and finally, hydrolysis of the ester to yield the target carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical sequence of reactions based on established chemical principles. Researchers should optimize conditions and validate each step.

Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (D)

-

Rationale: The Reissert indole synthesis provides a reliable method for constructing the indole-2-carboxylate core from an appropriately substituted o-nitrotoluene derivative.

-

Procedure:

-

Nitrate 2-methyl-4-methoxyaniline to introduce a nitro group ortho to the methyl group.

-

Condense the resulting 4-methoxy-2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate (C).

-

Perform a reductive cyclization of the intermediate (C) using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or zinc dust in acetic acid, to yield ethyl 5-methoxy-1H-indole-2-carboxylate (D).

-

Step 2: Vilsmeier-Haack Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate (D)

-

Rationale: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at this position.

-

Procedure:

-

Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (D) in an anhydrous solvent like DMF.

-

Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water and neutralize to precipitate the product, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (E).

-

Step 3: Henry Reaction of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (E)

-

Rationale: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that will convert the aldehyde into a nitrovinyl group, which can then be reduced to the desired aminoethyl side chain.

-

Procedure:

-

Dissolve the 3-formyl derivative (E) in nitromethane.

-

Add a base, such as ammonium acetate or an amine base, and heat the mixture to drive the condensation and subsequent dehydration.

-

After the reaction is complete, cool the mixture and isolate the product, ethyl 5-methoxy-3-(2-nitrovinyl)-1H-indole-2-carboxylate (F).

-

Step 4: Reduction of the Nitrovinyl Group

-

Rationale: The nitro group can be readily reduced to a primary amine using various reducing agents.

-

Procedure:

-

Dissolve the nitrovinyl compound (F) in a suitable solvent like THF or ethanol.

-

Add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperature, or perform catalytic hydrogenation using Raney nickel or palladium on carbon.

-

Carefully quench the reaction and work up to isolate ethyl 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylate (G).

-

Step 5: Hydrolysis of the Ester

-

Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Procedure:

-

Dissolve the amino ester (G) in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, this compound (H).

-

The product can be further purified by recrystallization.

-

Biological Activity and Mechanism of Action

While research on this compound is still in its early stages, preliminary findings suggest a range of interesting biological activities.

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties, potentially by mitigating neuronal damage.[1] Its structural similarity to serotonin suggests that it might interact with the serotonergic system, which plays a crucial role in mood, cognition, and neuronal health. The precise mechanism of its neuroprotective action is yet to be fully elucidated but could involve modulation of neurotransmitter signaling pathways or protection against excitotoxicity.

Antioxidant Properties

The indole nucleus is known to have antioxidant activity, and this compound has shown promise in reducing oxidative stress.[1] Oxidative stress is a key contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders. The ability of this molecule to scavenge free radicals or upregulate endogenous antioxidant defense mechanisms is an area of active investigation.

Caption: Potential biological activities and mechanisms of action.

Potential Anticancer Activity

Preliminary research has also suggested that this compound may inhibit the proliferation of cancer cells.[1] The indole scaffold is present in many anticancer drugs, and the unique substitution pattern of this molecule could confer novel mechanisms of anticancer activity. Further studies are needed to identify the specific cellular targets and signaling pathways involved.

Applications in Research and Drug Development

The diverse biological activities of this compound make it a valuable tool for various research applications and a promising lead compound for drug development.

-

Neuroscience Research: As a potential neuroprotective agent, it can be used as a chemical probe to study the mechanisms of neuronal cell death and survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Drug Discovery: Its unique structure can serve as a scaffold for the design and synthesis of novel therapeutic agents targeting the serotonergic system, or for the development of new antioxidants and anticancer drugs.

-

Pharmacological Studies: The compound can be utilized to investigate the structure-activity relationships of indole derivatives and to better understand the molecular requirements for interaction with specific biological targets.

Conclusion

This compound is a molecule with a rich chemical structure and promising biological activities. While further research is needed to fully elucidate its mechanisms of action and therapeutic potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this intriguing indole derivative. The proposed synthetic pathway offers a starting point for its chemical synthesis, which will be instrumental in enabling more in-depth biological and pharmacological investigations. As our understanding of this compound grows, it may pave the way for the development of new and effective treatments for a range of human diseases.

References

-

PrecisionFDA. This compound. Available at: [Link]

-

PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid properties

An In-depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid

Executive Summary

This compound, also known as 2-Carboxy-5-methoxytryptamine, is a multifaceted indole derivative with significant potential in pharmacological research and drug development. Its structure, combining a tryptamine backbone with a carboxylic acid and a methoxy group, positions it as a promising candidate for investigating a range of biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its known and hypothesized biological activities, and its potential applications. Preliminary research highlights its potential as a neuroprotective, antioxidant, and anticancer agent, warranting further exploration.[1] The close structural relationship to 5-methoxyindole-2-carboxylic acid (5MICA), a known inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH) with neuroprotective and antidiabetic properties, provides a strong basis for its mechanistic investigation.[2][3]

Molecular Identity and Physicochemical Properties

This compound is a tryptamine derivative. The presence of a carboxylic acid group at the 2-position of the indole ring distinguishes it from the parent neurotransmitter analogue, 5-methoxytryptamine. This modification significantly alters its polarity and potential receptor interactions.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[4]

-

Synonyms: 2-Carboxy-5-methoxytryptamine, 5-Methoxytryptamine-2-carboxylic acid, 5-methoxy-2-carboxytryptamine[4][5]

-

CAS Number: 52648-13-2

-

Molecular Formula: C₁₂H₁₄N₂O₃

-

Molecular Weight: 234.25 g/mol

Physicochemical Data

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 234.25 g/mol | |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |

| Physical Form | Solid | |

| XLogP3 (Computed) | -1.1 | [4] |

| InChI Key | FBEQOUNJJYSFJU-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | [4] |

| Storage Temperature | 2°C - 8°C | [5] |

Synthesis and Chemical Reactivity

The synthesis of this molecule can be approached through established indole synthesis methodologies. A plausible strategy involves the construction of the indole core followed by the introduction or modification of the functional groups.

Proposed Synthetic Workflow

A common and effective method for constructing substituted indoles is the Japp-Klingemann reaction. This approach offers a reliable pathway to the desired indole-2-carboxylic acid scaffold, which can then be further functionalized. The following workflow outlines a conceptual synthetic route.

Caption: Proposed Japp-Klingemann synthesis workflow.

Exemplary Synthetic Protocol

This protocol is a conceptualized procedure based on standard organic chemistry principles for indole synthesis.

Step 1: Preparation of p-Methoxybenzenediazonium chloride

-

Dissolve p-anisidine in 3M hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the resulting solution for 15-20 minutes at 0-5°C to ensure complete diazotization. The diazonium salt solution is used immediately in the next step.

-

Causality: This standard diazotization reaction converts the primary aromatic amine into a diazonium salt, which is an excellent electrophile for the subsequent C-C bond-forming reaction.

-

Step 2: Japp-Klingemann Reaction to form the Indole Core

-

In a separate flask, dissolve the β-keto ester (e.g., ethyl 2-formyl-4-(phthalimido)butanoate, a protected amino acid derivative) in ethanol.

-

Add a base, such as sodium ethoxide, to deprotonate the α-carbon of the keto ester, forming an enolate.

-

Slowly add the cold diazonium salt solution from Step 1 to the enolate solution. Azo-coupling occurs, followed by spontaneous cyclization upon heating, driven by the loss of a stable leaving group.

-

Acidic workup followed by purification (e.g., column chromatography) yields the protected indole-2-carboxylate ester.

-

Causality: The Japp-Klingemann reaction is a reliable method for synthesizing indole-2-carboxylic esters. Using a protected amino group (like phthalimido) prevents unwanted side reactions with the diazonium salt.

-

Step 3: Hydrolysis and Deprotection

-

Treat the indole ester from Step 2 with a strong base like aqueous sodium hydroxide and heat to reflux to hydrolyze both the ester and the phthalimide protecting group.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid. This protonates the carboxylic acid and the amino group.

-

The final product, this compound, will precipitate and can be collected by filtration, washed, and dried.

-

Causality: Basic hydrolysis (saponification) converts the ester to a carboxylate salt, while also cleaving the phthalimide group. Subsequent acidification is necessary to yield the neutral amino acid product.

-

Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity:[1]

-

Carboxylic Acid: Can undergo esterification with alcohols, or decarboxylation under harsh heating conditions to yield 5-methoxytryptamine.[1]

-

Amino Group: The primary amine is nucleophilic and can be acylated or undergo reactions with aldehydes and ketones.[1]

-

Indole Ring: The electron-rich indole nucleus is susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents.

Pharmacological Profile and Biological Activity

The biological activity of this compound is an area of active research. Preliminary studies and analogies to related compounds suggest a promising pharmacological profile.

Neuroprotective and Antioxidant Effects

Research indicates that the compound exhibits potential neuroprotective and antioxidant properties.[1] This activity may stem from its ability to scavenge free radicals and reduce oxidative stress, a key pathological factor in neurodegenerative diseases.[1][2] The parent compound, 5-methoxyindole-2-carboxylic acid (5MICA), has demonstrated beneficial neuroprotective action against ischemic stroke injury in rats by reducing infarct size and improving oxidative stress status.[2]

Potential Mechanism of Action: DLDH Inhibition

A likely mechanism for its biological effects is the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH). 5MICA is a known inhibitor of this enzyme.[2][3] DLDH is a critical component of several mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. Its inhibition can lead to a state of "chemical preconditioning," protecting cells against subsequent ischemic injury.

Caption: Hypothesized mechanism via DLDH inhibition.

Other Potential Activities

-

Anticancer Activity: Preliminary studies suggest the compound may inhibit cancer cell proliferation, though the mechanisms are not yet understood.[1]

-

Antidiabetic Potential: The related 5MICA is a potent hypoglycemic agent that inhibits gluconeogenesis in the liver.[3] This suggests that this compound should also be investigated for potential antidiabetic properties.[3]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a standard battery of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group (~3.8 ppm), signals for the two methylene groups of the aminoethyl chain, and a broad singlet for the N-H proton of the indole.

-

¹³C NMR: Expect distinct signals for the carboxylic acid carbon (~170-180 ppm), the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the side chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235.1.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid, N-H stretches for the amine and indole, and a strong C=O stretch for the carbonyl group.

Conclusion and Future Directions

This compound is a promising chemical scaffold with clear potential for therapeutic development, particularly in the areas of neuroprotection and metabolic disease. Its unique combination of a tryptamine core and a carboxylic acid function invites extensive investigation.

Future research should focus on:

-

Elucidation of Mechanism: Confirming the inhibition of DLDH and exploring other potential biological targets.

-

In Vivo Efficacy: Moving from preliminary studies to robust animal models of neurodegenerative diseases, stroke, and diabetes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Evaluating the compound's ADME properties to assess its viability as a drug candidate.

The foundational data presented in this guide serves as a launchpad for scientists dedicated to exploring the therapeutic potential of novel indole derivatives.

References

-

PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. [Link]

-

Anastassova, N., et al. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

-

ResearchGate. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

-

Ye, J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Dove Medical Press. [Link]

-

DSpace Repository. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

-

Barabanov, M. A., et al. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Link]

-

precisionFDA. This compound. [Link]

-

Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. [Link]

Sources

- 1. Buy this compound hydrochloride | 319919-29-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (CAS: 52648-13-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (CAS: 52648-13-2), a fascinating indole derivative with significant potential in neuropharmacology and medicinal chemistry. Structurally related to the endogenous neurotransmitter serotonin and the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this compound, also known as 2-carboxy-5-methoxytryptamine, stands at a critical intersection of tryptamine metabolism and pharmacology. This document elucidates its physicochemical properties, outlines a plausible synthetic pathway, provides expected analytical data for characterization, and explores its potential biological activities and mechanisms of action based on its structural relationship to key neuroactive molecules.

Introduction and Significance

This compound is an indolealkanamine characterized by a carboxylic acid group at the 2-position of the indole ring, a methoxy group at the 5-position, and an aminoethyl side chain at the 3-position.[1][2][3] This unique combination of functional groups suggests a complex pharmacological profile. Its structural similarity to 5-methoxytryptamine (5-MT) and its potential role as a metabolite of 5-MeO-DMT make it a compound of high interest for researchers in neuroscience and drug discovery.[4] Furthermore, related indole-2-carboxylic acid derivatives have demonstrated neuroprotective properties, opening another avenue for therapeutic investigation.[5] This guide aims to consolidate the available technical information and provide a scientifically grounded perspective on the synthesis, characterization, and potential applications of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52648-13-2 | [1][6][7] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2][3] |

| Molecular Weight | 234.25 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Carboxy-5-methoxytryptamine, 5-Methoxytryptamine-2-carboxylic acid | [3] |

| Appearance | Solid (predicted) | [7] |

| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | [1][2][4] |

| InChI Key | FBEQOUNJJYSFJU-UHFFFAOYSA-N | [1][2][4] |

Synthesis and Purification

Proposed Synthetic Pathway: A Japp-Klingemann/Fischer Indole Approach

The synthesis of the target molecule can be envisioned in a multi-step process starting from readily available precursors. A key intermediate is the corresponding hydrazone, which can be cyclized to form the indole ring.

Sources

- 1. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Buy this compound hydrochloride | 319919-29-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

5-methoxy-2-carboxytryptamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-carboxytryptamine

Foreword

5-Methoxy-2-carboxytryptamine, systematically named 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, is a tryptamine derivative of significant interest in medicinal chemistry and drug development.[1] Its structure combines the core features of the neurotransmitter serotonin and the naturally occurring compound 5-methoxytryptamine (mexamine) with a carboxylic acid moiety at the 2-position of the indole ring.[2][3] This modification can profoundly alter the molecule's pharmacokinetic and pharmacodynamic properties, making its synthesis a key step for exploring its potential as a therapeutic agent or a research tool.

This guide provides a comprehensive overview of a logical and robust synthetic pathway to 5-methoxy-2-carboxytryptamine. Drawing upon established principles of heterocyclic chemistry, we will detail the strategic construction of the indole nucleus and the subsequent installation of the characteristic aminoethyl side chain. The methodologies presented are grounded in well-documented reactions, ensuring scientific integrity and providing researchers with a solid foundation for practical application.

I. Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 5-methoxy-2-carboxytryptamine (I), suggests a disconnection at the C2-C3 bond of the indole ring, leading to two primary synthons: the 5-methoxy-1H-indole-2-carboxylic acid core (II) and an electrophilic two-carbon unit that will form the aminoethyl side chain (III).

Caption: Retrosynthetic analysis of 5-Methoxy-2-carboxytryptamine.

This approach prioritizes the construction of the stable indole-2-carboxylic acid scaffold first, a common intermediate in pharmaceutical synthesis. The most effective and well-established method for creating this specific scaffold is the Reissert indole synthesis, which builds the ring from an ortho-nitrotoluene derivative.[4][5]

II. Core Synthesis: The Reissert Indole Pathway

The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[4] The reaction proceeds through a base-catalyzed condensation followed by a reductive cyclization.[5]

Mechanism of the Reissert Synthesis

-

Condensation: The synthesis begins with the deprotonation of the methyl group of 4-methoxy-2-nitrotoluene by a strong base, typically a potassium or sodium alkoxide. The resulting carbanion acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the ethyl 2-(4-methoxy-2-nitrophenyl)pyruvate intermediate.[6]

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amino group. Common reducing agents for this step include zinc dust in acetic acid or catalytic hydrogenation (e.g., Pd/C).[7][8] The newly formed aniline nitrogen immediately undergoes intramolecular condensation with the adjacent ketone, forming the indole ring.[4] If the reaction is performed under acidic conditions (like Zn/AcOH), the ethyl ester is often concomitantly hydrolyzed to the carboxylic acid.[6]

Caption: Workflow for the Reissert Indole Synthesis.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indole-2-carboxylic acid

This protocol is adapted from established procedures for the Reissert synthesis.[5][9]

Step 1: Condensation

-

To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add absolute ethanol.

-

Add potassium metal in small portions to generate a solution of potassium ethoxide.

-

To this solution, add a mixture of 4-methoxy-2-nitrotoluene and diethyl oxalate dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting nitrotoluene.

-

Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid to precipitate the crude ethyl (4-methoxy-2-nitrophenyl)pyruvate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization and Hydrolysis

-

Suspend the crude pyruvate from the previous step in a mixture of glacial acetic acid and ethanol.

-

Heat the suspension to approximately 80-90°C and add zinc dust portion-wise, maintaining a gentle reflux from the exothermic reaction.

-

After the addition is complete, continue heating at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove excess zinc and inorganic salts.

-

Cool the filtrate to induce crystallization of the product, 5-methoxy-1H-indole-2-carboxylic acid.

-

Collect the crystals by filtration, wash with cold acetic acid and then water, and dry to yield the desired indole core.

| Reagent/Solvent | Molar Ratio (vs. Nitrotoluene) | Purpose |

| 4-Methoxy-2-nitrotoluene | 1.0 | Starting Material |

| Diethyl Oxalate | 1.1-1.5 | Carbon Source for Pyruvate |

| Potassium Ethoxide | 1.1-1.5 | Base for Condensation |

| Zinc Dust | 3.0-5.0 | Reducing Agent |

| Acetic Acid | Solvent | Solvent & Acid Catalyst |

| Ethanol | Solvent | Solvent |

III. Introduction of the C3-Side Chain

With the 5-methoxyindole-2-carboxylic acid core synthesized, the next critical phase is the introduction of the 2-aminoethyl side chain at the C3 position. The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. A common and effective method is the indolyl-3-glyoxamide pathway .

Mechanism and Rationale

-

Esterification: To prevent interference from the acidic proton of the carboxylic acid, it is first converted to its ethyl or methyl ester (e.g., using SOCl₂ in ethanol).

-

Acylation: The resulting ester is then acylated at the C3 position using oxalyl chloride. This Friedel-Crafts-type reaction forms a highly reactive indolyl-3-glyoxylyl chloride intermediate.

-

Amidation: The intermediate is not isolated but is reacted in situ with an amine source, such as aqueous ammonia or dimethylamine, to form the corresponding indolyl-3-glyoxamide.

-

Reduction: The final step involves the complete reduction of both the amide and the ketone of the glyoxamide moiety. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation, yielding the primary amine of the tryptamine side chain.

-

Saponification: The ester at the C2 position is then hydrolyzed back to a carboxylic acid using a base like NaOH or LiOH.

Caption: Synthesis of the C3-side chain via the glyoxamide route.

Experimental Protocol: Side Chain Installation

-

Esterification: Reflux 5-methoxy-1H-indole-2-carboxylic acid in absolute ethanol with a catalytic amount of sulfuric acid until esterification is complete. Neutralize, extract with an organic solvent (e.g., ethyl acetate), and purify to obtain the ethyl ester.

-

Glyoxamide Formation: Dissolve the ethyl ester in a dry, aprotic solvent like diethyl ether or THF and cool to 0°C. Add oxalyl chloride dropwise. After stirring for 1-2 hours, bubble ammonia gas through the solution or add aqueous ammonia dropwise to form the glyoxamide. Extract and purify the resulting solid.

-

Reduction: In a separate flame-dried flask, prepare a suspension of LiAlH₄ in dry THF. Add the glyoxamide from the previous step slowly as a solution in THF. Reflux the mixture for several hours.

-

Work-up & Saponification: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water. Filter off the aluminum salts. Add LiOH or NaOH to the filtrate and heat to hydrolyze the ester.

-

Isolation: Acidify the aqueous solution to precipitate the final product, 5-methoxy-2-carboxytryptamine. The product can be further purified by recrystallization or chromatography.[10]

IV. Characterization

The identity and purity of the final compound should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the indole ring protons, the methoxy group, the carboxylic acid proton, and the aliphatic protons of the aminoethyl side chain.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing an accurate molecular weight.[12]

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H (amine and indole), O-H (carboxylic acid), and C=O (carboxylic acid) functional groups.[13]

V. Conclusion

The synthesis of 5-methoxy-2-carboxytryptamine is a multi-step process that relies on classic and reliable reactions in heterocyclic chemistry. The Reissert indole synthesis provides an efficient route to the key 5-methoxy-1H-indole-2-carboxylic acid intermediate. Subsequent functionalization at the C3 position via an indolyl-3-glyoxamide intermediate and subsequent reduction robustly constructs the desired tryptamine side chain. Careful control of reaction conditions and rigorous purification are essential to obtaining a high-purity final product suitable for advanced research and development.

References

-

Wikipedia. 5-Methoxytryptamine. [Online] Available at: [Link]

-

PubChem. 5-Methoxytryptamine. [Online] Available at: [Link]

-

Wikipedia. Bischler–Möhlau indole synthesis. [Online] Available at: [Link]

-

Merck Index. Bischler-Möhlau Indole Synthesis. [Online] Available at: [Link]

-

ResearchGate. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Online] Available at: [Link]

-

Wikipedia. Reissert indole synthesis. [Online] Available at: [Link]

-

University of the West Indies. The Fischer Indole Synthesis: A Semiempirical Study. [Online] Available at: [Link]

-

chemeurope.com. Bischler-Möhlau indole synthesis. [Online] Available at: [Link]

-

Name Reactions in Organic Synthesis. Reissert Indole Synthesis. [Online] Available at: [Link]

-

ResearchGate. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Online] Available at: [Link]

-

PubMed. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Online] Available at: [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]

-

Wikipedia. Fischer indole synthesis. [Online] Available at: [Link]

-

SciSpace. Bischler–Möhlau indole synthesis. [Online] Available at: [Link]

-

PubMed. A three-component Fischer indole synthesis. [Online] Available at: [Link]

-

ResearchGate. Reissert Indole Synthesis. [Online] Available at: [Link]

-

ResearchGate. Reissert-Indole-Synthesis.pdf. [Online] Available at: [Link]

-

Semantic Scholar. Bischler-Möhlau indole synthesis. [Online] Available at: [Link]

- Google Patents. Method for preparing a tryptamine derivative.

-

Alentris Research Pvt. Ltd. 5-Methoxytryptamine-2-carboxylic acid. [Online] Available at: [Link]

-

Sciencemadness Discussion Board. Melatonin: 5-MeO-N-Acetyltryptamine. [Online] Available at: [Link]

-

YouTube. Reissert Indole Synthesis: The Path to Perfect Indoles. [Online] Available at: [Link]

- Google Patents. Process for preparation of 5-substituted indole derivatives.

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Online] Available at: [Link]

-

PubMed Central. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. [Online] Available at: [Link]

-

University of Bristol. Melatonin. [Online] Available at: [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Online] Available at: [Link]

Sources

- 1. alentris.org [alentris.org]

- 2. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 3. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

2-Carboxy-5-methoxytryptamine biological activity

An In-Depth Technical Guide to the Biological Activity of 2-Carboxy-5-methoxytryptamine

Abstract

This technical guide provides a comprehensive analysis of 2-Carboxy-5-methoxytryptamine, a structural analog of the neurotransmitter serotonin. While primarily documented as a synthetic intermediate in the production of 5-methoxytryptamine (mexamine), its intrinsic biological activity is not well-characterized in existing literature. This document synthesizes information from related, well-studied tryptamines to build a predictive pharmacological profile based on structure-activity relationships (SAR). We delve into the predicted effects of its key structural motifs—the indolethylamine core, the 5-methoxy substitution, and the critical 2-carboxy group—on receptor binding and central nervous system (CNS) penetration. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of its receptor affinity and functional activity, providing a roadmap for future research. The objective is to offer a foundational resource for scientists investigating novel tryptamine derivatives, combining established principles of pharmacology with a practical framework for laboratory validation.

Introduction and Molecular Context

2-Carboxy-5-methoxytryptamine is an indolealkaloïd derivative structurally related to serotonin (5-hydroxytryptamine). Its core structure features the tryptamine pharmacophore essential for interaction with serotonin (5-HT) receptors. The molecule is distinguished by two key substitutions on the indole ring: a methoxy group at the 5-position, analogous to that in the well-known compound 5-methoxytryptamine (5-MeO-T), and a carboxylic acid group at the 2-position.

While the pharmacology of 5-substituted tryptamines is extensively studied, 2-Carboxy-5-methoxytryptamine is most frequently cited in chemical literature as a precursor in synthetic pathways. Specifically, it serves as an intermediate that undergoes decarboxylation (removal of the 2-carboxy group) to yield 5-methoxytryptamine.[1][2] This synthetic role is crucial for understanding its context but leaves a significant gap in our knowledge of its direct biological effects. This guide will therefore focus on a predictive analysis of its pharmacology, grounded in the established SAR of related tryptamines, and will propose a clear experimental strategy for its definitive characterization.

Caption: Synthetic role of 2-Carboxy-5-methoxytryptamine.

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

The biological activity of a ligand is dictated by its three-dimensional structure and physicochemical properties. By dissecting the key functional groups of 2-Carboxy-5-methoxytryptamine, we can formulate a robust hypothesis regarding its likely interactions with biological targets.

The Indolethylamine Pharmacophore

The tryptamine backbone is the foundational element for binding to serotonin receptors. The protonatable nitrogen atom on the ethylamine side chain forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of most serotonin G protein-coupled receptors (GPCRs).[3][4] This electrostatic interaction serves as the primary anchor for the ligand within the receptor. The indole ring itself penetrates deep into a hydrophobic pocket of the receptor.[3] It is therefore expected that 2-Carboxy-5-methoxytryptamine retains the fundamental ability to be recognized by the serotonin receptor family.

The 5-Methoxy Group

Substitution at the 5-position of the indole ring significantly modulates receptor affinity and functional activity. A 5-methoxy group, as seen in 5-MeO-T and the potent psychedelic 5-MeO-DMT, is known to enhance agonist potency at several 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes, when compared to their unsubstituted tryptamine counterparts.[5][6] This is attributed to favorable electronic and steric interactions within the binding pocket. This suggests that, all other factors being equal, the 5-methoxy group would predispose the molecule towards higher potency at these receptors.

The 2-Carboxy Group: The Dominant Modulator

The addition of a carboxylic acid group at the C2 position of the indole ring is predicted to be the single most influential factor determining the compound's overall biological profile, likely in a negative manner for typical CNS activity.

-

Blood-Brain Barrier (BBB) Permeability: The carboxyl group is highly polar and will be ionized at physiological pH (pKa ≈ 4-5). This dramatically increases the molecule's hydrophilicity and reduces its ability to passively diffuse across the lipophilic BBB. Consequently, peripherally administered 2-Carboxy-5-methoxytryptamine is expected to have negligible CNS penetration. Any observed in vivo effects would likely be confined to peripheral systems.

-

Steric Hindrance at Receptor Binding Sites: The C2 position of the indole ring is in close proximity to the ethylamine side chain and the core of the binding pocket. The introduction of a bulky carboxyl group at this position is highly likely to cause significant steric clash with receptor residues, preventing the optimal alignment required for high-affinity binding and/or receptor activation. This would likely override any potency-enhancing effects from the 5-methoxy group, resulting in dramatically reduced or abolished affinity for most 5-HT receptors.

Proposed Methodologies for Pharmacological Characterization

To move from prediction to empirical fact, a systematic pharmacological evaluation is required. The following protocols outline a standard workflow for characterizing a novel tryptamine derivative.

Caption: Standard workflow for pharmacological characterization.

Protocol 1: Radioligand Displacement Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 2-Carboxy-5-methoxytryptamine for a panel of human serotonin receptors.

Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

Cell membranes (10-50 µg protein per well).

-

A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ; [³H]ketanserin for 5-HT₂ₐ). The concentration should be near the Kₔ of the radioligand for its receptor.

-

Increasing concentrations of the test compound (2-Carboxy-5-methoxytryptamine), typically from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay buffer to reach a final volume of 200 µL.

-

-

Define "non-specific binding" by including wells with an excess of a known, high-affinity non-radiolabeled ligand (e.g., 10 µM serotonin).

-

Define "total binding" in wells containing only membranes and radioligand.

-

Incubate the plate at room temperature or 37°C for 60-90 minutes.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Protocol 2: G-Protein Signaling Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of 2-Carboxy-5-methoxytryptamine at Gq-coupled receptors like 5-HT₂ₐ and 5-HT₂C.

Methodology:

-

Cell Culture and Dye Loading:

-

Plate cells expressing the receptor of interest (e.g., CHO-h5-HT₂ₐ) in a black-walled, clear-bottom 96-well plate.

-

Allow cells to grow to ~90% confluency.

-

Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash away excess dye.

-

-

Compound Addition and Signal Detection:

-

Prepare a dilution series of the test compound and a reference agonist (e.g., serotonin) in assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of each well.

-

The instrument adds the compound solutions to the wells while simultaneously monitoring the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Normalize the data to the maximum response produced by the reference agonist (serotonin).

-

Plot the normalized response versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect relative to the reference agonist).

-

An Eₘₐₓ near 100% indicates a full agonist, while a lower Eₘₐₓ indicates a partial agonist. No response suggests inactivity or antagonism. To test for antagonism, the assay can be repeated by pre-incubating with the test compound before adding the reference agonist.

-

Caption: Canonical signaling pathways for 5-HT₁ₐ and 5-HT₂ₐ receptors.

Comparative Pharmacology and Data Summary

To place the predicted profile of 2-Carboxy-5-methoxytryptamine in context, the table below summarizes the known pharmacological data for key related compounds at human serotonin receptors.

| Compound | 5-HT₁ₐ Affinity (Kᵢ, nM) | 5-HT₂ₐ Affinity (Kᵢ, nM) | 5-HT₂ₐ Functional Potency (EC₅₀, nM) | Predicted CNS Activity |

| Serotonin | ~3-15 | ~5-20 | ~10-50 | Endogenous Neurotransmitter |

| 5-Methoxytryptamine | High | High | 0.5 - 0.7 [7] | Low (Rapid MAO metabolism)[7][8] |

| 5-MeO-DMT | 1.9 - 3 [9] | ~100-300 | 3.87[7] | High (Potent Psychedelic)[10][11] |

| 2-Carboxy-5-MeO-T | Predicted > 10,000 | Predicted > 10,000 | Predicted: Inactive | Predicted: Negligible |

Data compiled from multiple sources and represent approximate ranges for comparative purposes.[7][8][9][10][11]

Conclusion

2-Carboxy-5-methoxytryptamine is a molecule of interest primarily from a synthetic chemistry perspective, serving as a direct precursor to 5-methoxytryptamine. A thorough analysis of its structure strongly predicts a negligible pharmacological profile at central serotonin receptors. The presence of a polar carboxyl group at the C2 position is expected to severely limit its ability to cross the blood-brain barrier and to cause steric hindrance within the receptor binding pocket, likely abolishing high-affinity interactions. While it is structurally related to potent serotonergic agents, this single chemical modification fundamentally alters its predicted biological activity. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of this hypothesis. Future investigations into this compound should prioritize in vitro binding and functional assays to confirm its predicted lack of activity before any resource-intensive in vivo studies are considered.

References

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. Available at: [Link]

- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Google Patents.

-

Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Available at: [Link]

-

Gáspár, D., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. Available at: [Link]

-

Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (2023). Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of 5-MeO-tryptamine (Mexamine)[1]. designer-drug.com. Available at: [Link]

-

Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Available at: [Link]

-

Reckweg, J., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. Available at: [Link]

-

5-MeO-DMT. Wikipedia. Available at: [Link]

-

5-Methoxytryptamine. Wikipedia. Available at: [Link]

-

Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. Available at: [Link]

-

Beck, O., & Jonsson, G. (1982). In vivo formation of 5-methoxytryptamine from melatonin in rat. PubMed. Available at: [Link]

-

Functional activity of 5-H T 2 A and 5-H T 2 C receptors in seven inbred mouse strains. ResearchGate. Available at: [Link]

Sources

- 1. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 2. Synthesis of 5-MeO-Tryptamine [designer-drug.com]

- 3. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 8. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

Technical Dossier: Physicochemical Properties of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid

This guide provides a comprehensive analysis of the molecular weight and structural characteristics of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, a key indole derivative of interest in medicinal chemistry and pharmacological research.

Executive Summary: Molecular Weight and Chemical Identity

This compound has a calculated molecular weight of approximately 234.26 g/mol .[1][2] This value is derived from its molecular formula, C₁₂H₁₄N₂O₃.[3][4] Understanding this fundamental property is critical for a wide range of research applications, including stoichiometric calculations for chemical synthesis, preparation of solutions with precise molar concentrations, and interpretation of analytical data from techniques such as mass spectrometry.

Key Chemical Identifiers

A summary of the essential identification parameters for this compound is provided below for unambiguous characterization.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem, Sigma-Aldrich[3] |

| Molecular Weight | 234.26 g/mol | CymitQuimica, PubChem[2][3] |

| CAS Number | 52648-13-2 | Sigma-Aldrich, CymitQuimica[2] |

Foundational Principle: Calculation of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. It is the sum of the atomic weights of all atoms present in a single molecule. The process is not merely arithmetic; it is a validation of the compound's elemental composition. The molecular formula, C₁₂H₁₄N₂O₃, dictates that each molecule is composed of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

The calculation protocol is as follows:

-

Identify Constituent Elements: The elements are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Determine Atom Count: From the molecular formula, we have C=12, H=14, N=2, O=3.

-

Utilize Standard Atomic Weights: Standard atomic weights as defined by IUPAC are used for the calculation.

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Nitrogen (N): ~14.007 amu

-

Oxygen (O): ~15.999 amu

-

-

Calculate Total Mass for Each Element:

-

Mass of Carbon = 12 atoms × 12.011 amu/atom = 144.132 amu

-

Mass of Hydrogen = 14 atoms × 1.008 amu/atom = 14.112 amu

-

Mass of Nitrogen = 2 atoms × 14.007 amu/atom = 28.014 amu

-

Mass of Oxygen = 3 atoms × 15.999 amu/atom = 47.997 amu

-

-

Sum for Molecular Weight:

-

Total Molecular Weight = 144.132 + 14.112 + 28.014 + 47.997 = 234.255 amu

-

This calculated value, typically rounded to 234.26 g/mol for practical laboratory use, corresponds directly with the values reported in major chemical databases.[1]

Structural Visualization

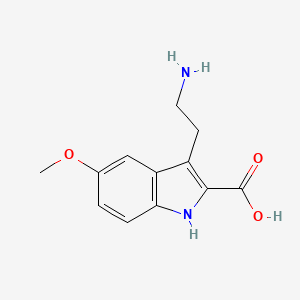

The spatial arrangement of atoms and functional groups in this compound dictates its chemical reactivity and biological activity. The molecule features a core indole ring system, substituted with a methoxy group at the 5-position, a carboxylic acid at the 2-position, and an aminoethyl side chain at the 3-position.

Caption: 2D structure of this compound.

Experimental Verification Protocol: Mass Spectrometry

While the theoretical molecular weight provides a precise value, it is imperative to verify this experimentally, typically via mass spectrometry (MS). This technique provides a mass-to-charge ratio (m/z) that confirms the compound's identity and purity.

Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Standard workflow for molecular weight verification using ESI-MS.

Rationale for Protocol Choices:

-

ESI: Electrospray ionization is a 'soft' ionization technique, ideal for preventing the fragmentation of organic molecules and ensuring the parent molecular ion is observed.

-

Positive Ion Mode: The presence of the basic amino group (-NH₂) makes the molecule readily protonated. Adding formic acid to the solvent system facilitates the formation of the protonated molecule, [M+H]⁺.

-

Expected Result: For this compound, the expected m/z value for the singly charged, protonated ion ([M+H]⁺) would be approximately 235.26 (234.26 + 1.008). Observation of this peak provides high confidence in the compound's identity.

Conclusion

The molecular weight of this compound is a fundamental constant, established theoretically as 234.26 g/mol and verifiable through standard analytical techniques like mass spectrometry. This technical guide has detailed the basis of this value, its calculation, and the experimental protocol for its confirmation, providing researchers with a self-validating framework for their work with this compound.

References

-

PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. National Center for Biotechnology Information. Available at: [Link]

-

precisionFDA. This compound. U.S. Food and Drug Administration. Available at: [Link]

Sources

The Discovery and Profile of 5-Methoxytryptamine-2-carboxylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 5-Methoxytryptamine-2-carboxylic acid (5-MT-2-COOH), a tryptamine derivative of significant interest to the scientific community. While its direct biological discovery in nature remains to be fully elucidated, its structural relationship to neuroactive compounds such as 5-Methoxytryptamine (5-MT) and the demonstrated biological activities of its close analog, 5-methoxyindole-2-carboxylic acid (MICA), position it as a molecule with considerable research potential. This document details a plausible synthetic pathway, predicted analytical characterization, and explores the potential biological significance of 5-MT-2-COOH, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Rationale for Investigation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Tryptamine derivatives, in particular, have a profound impact on the central nervous system, primarily through their interaction with serotonin (5-HT) receptors. 5-Methoxytryptamine (5-MT), a naturally occurring compound found in the pineal gland, is a potent agonist at various 5-HT receptors and serves as a metabolic precursor to melatonin.[1][2] The introduction of a carboxylic acid moiety at the 2-position of the indole ring, yielding 5-Methoxytryptamine-2-carboxylic acid (also known as 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid), is a strategic modification intended to alter the molecule's physicochemical properties, such as polarity and charge, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

The impetus for the detailed investigation of 5-MT-2-COOH stems from the compelling biological activities observed in its near structural analog, 5-methoxyindole-2-carboxylic acid (MICA). MICA has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, acting as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[3] This activity suggests that compounds within this structural class may hold therapeutic potential for neurodegenerative disorders and conditions associated with oxidative stress.

This guide aims to provide a detailed, scientifically-grounded framework for the synthesis, purification, and characterization of 5-Methoxytryptamine-2-carboxylic acid, thereby enabling further exploration of its biological functions and therapeutic potential.

Synthetic Pathway: A Proposed Route to 5-Methoxytryptamine-2-carboxylic Acid

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the indole ring can be formed via a Fischer indole cyclization of a corresponding phenylhydrazone. This key intermediate can, in turn, be synthesized through a Japp-Klingemann reaction between a diazonium salt of a suitable aniline precursor and a β-keto ester.

Caption: Retrosynthetic analysis of 5-Methoxytryptamine-2-carboxylic acid.

Proposed Synthetic Protocol

The following protocol outlines a plausible multi-step synthesis of 5-Methoxytryptamine-2-carboxylic acid.

Step 1: Diazotization of p-Anisidine

-

Rationale: To generate the electrophilic diazonium salt required for the Japp-Klingemann reaction.

-

Procedure:

-

Dissolve p-anisidine in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the 4-methoxybenzenediazonium chloride.

-

Step 2: Japp-Klingemann Reaction to form the Phenylhydrazone

-

Rationale: To couple the diazonium salt with a β-keto ester to form the key phenylhydrazone intermediate. A suitable β-keto ester would be one that incorporates the protected aminoethyl side chain. For this, a custom β-keto ester precursor would need to be synthesized or sourced.

-

Procedure:

-

In a separate flask, dissolve the chosen β-keto ester (e.g., ethyl 4-(phthalimido)-2-oxobutanoate) in ethanol and cool to 0-5 °C.

-

Slowly add the previously prepared cold solution of 4-methoxybenzenediazonium chloride to the β-keto ester solution with vigorous stirring.

-

Add a solution of sodium acetate to maintain a slightly acidic pH.

-

Allow the reaction to stir at room temperature for several hours until the formation of the phenylhydrazone is complete, often indicated by the formation of a precipitate.

-

Isolate the crude phenylhydrazone by filtration and wash with cold water.

-

Step 3: Fischer Indole Synthesis

-

Rationale: To cyclize the phenylhydrazone to form the 5-methoxyindole-2-carboxylic acid ester core.

-

Procedure:

-

Suspend the crude phenylhydrazone in a suitable solvent such as ethanol or acetic acid.

-

Add a strong acid catalyst, such as concentrated sulfuric acid or gaseous hydrogen chloride.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude indole ester.

-

Collect the precipitate by filtration and wash with water.

-

Step 4: Hydrolysis of the Ester and Deprotection of the Amine

-

Rationale: To convert the ester to the desired carboxylic acid and remove the protecting group from the aminoethyl side chain.

-

Procedure:

-

Dissolve the crude indole ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours to effect saponification of the ester.

-

For deprotection of a phthalimide group, hydrazine hydrate can be added to the reaction mixture and refluxed further.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 5-Methoxytryptamine-2-carboxylic acid.

-

Collect the product by filtration.

-

Purification

-

Rationale: To obtain a highly pure sample of the final product suitable for analytical characterization and biological testing.

-

Procedure:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

-

Alternatively, column chromatography on silica gel may be employed for more challenging purifications.

-

Caption: Proposed synthetic workflow for 5-Methoxytryptamine-2-carboxylic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 5-Methoxytryptamine-2-carboxylic acid. The following table summarizes the key analytical techniques and the expected data.

| Technique | Expected Observations |

| Molecular Formula | C₁₂H₁₄N₂O₃[4] |

| Molecular Weight | 234.25 g/mol [4] |

| ¹H NMR | Aromatic protons on the indole ring, a singlet for the methoxy group protons, two triplets for the ethyl side chain protons, and signals for the amine and carboxylic acid protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. |

| ¹³C NMR | Signals corresponding to the indole ring carbons, the methoxy carbon, the ethyl side chain carbons, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺) at m/z 235.1. Characteristic fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and cleavage of the ethylamine side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole and amine, the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carboxylic acid, and C-O stretching of the methoxy group. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |

Note: Specific experimental NMR and mass spectrometry data for 5-Methoxytryptamine-2-carboxylic acid are not widely available in the public domain. The expected data presented here are based on the analysis of its constituent functional groups and comparison with closely related structures, such as 5-methoxyindole-2-carboxylic acid and various tryptamine derivatives.

Potential Biological Significance and Signaling Pathways

The biological activity of 5-Methoxytryptamine-2-carboxylic acid has not yet been extensively reported. However, based on its structural similarity to known neuroactive compounds, several potential biological roles and signaling pathway interactions can be hypothesized.

Serotonin Receptor Modulation

As a tryptamine derivative, 5-MT-2-COOH is a prime candidate for interaction with serotonin (5-HT) receptors. The parent compound, 5-MT, is a known agonist at multiple 5-HT receptor subtypes, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptors.[2] The addition of the carboxylic acid group at the 2-position will introduce a negative charge at physiological pH, which could alter its binding affinity and selectivity for different 5-HT receptor subtypes compared to 5-MT. This modification might lead to a unique pharmacological profile with potential therapeutic implications.

Neuroprotective Activity

The most compelling evidence for the potential biological activity of 5-MT-2-COOH comes from studies on 5-methoxyindole-2-carboxylic acid (MICA). MICA has been shown to confer neuroprotection in models of ischemic stroke by inhibiting the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[3] This inhibition leads to a preconditioning effect in the brain, reducing infarct volume and oxidative stress. It is plausible that 5-MT-2-COOH shares this ability to modulate mitochondrial function and oxidative stress, potentially offering a therapeutic avenue for neurodegenerative diseases.

Caption: Hypothesized signaling pathways for 5-Methoxytryptamine-2-carboxylic acid.

Future Directions and Conclusion

5-Methoxytryptamine-2-carboxylic acid represents a promising, yet underexplored, molecule at the intersection of tryptamine chemistry and neuropharmacology. The synthetic pathway proposed in this guide provides a clear and achievable route for its preparation, which will be the first critical step in enabling its biological evaluation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining detailed experimental data (NMR, MS, IR) to establish a comprehensive analytical profile.

-

In Vitro Pharmacological Profiling: Screening 5-MT-2-COOH against a panel of 5-HT receptor subtypes to determine its binding affinities and functional activities (agonist, antagonist, or partial agonist).

-

Evaluation of Neuroprotective Effects: Investigating the ability of 5-MT-2-COOH to protect neuronal cells from various insults, including oxidative stress and excitotoxicity, and to determine if it shares the DLDH inhibitory activity of MICA.

-

In Vivo Studies: Should in vitro studies yield promising results, progressing to animal models to assess the compound's pharmacokinetic properties, safety profile, and efficacy in relevant models of neurological disorders.

References

-

PubChem. (n.d.). 5-Methoxytryptamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). 5-Methoxytryptamine-2-carboxylic acid. Retrieved from [Link]

-

University of Bristol. (n.d.). Melatonin. School of Chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008). Melatonin: 5-MeO-N-Acetyltryptamine. Retrieved from [Link]

- Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class....

-

Axios Research. (n.d.). 5-Methoxytryptamine-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.... Retrieved from [Link]

- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.

-

Kaplan, A. L., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved from [Link]

-

Wu, J., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride

Introduction